molecular formula C11H25NOSi B13990751 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine

1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine

Cat. No.: B13990751
M. Wt: 215.41 g/mol
InChI Key: LDNRADWDTSIBMZ-UHFFFAOYSA-N
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Description

1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is an organic compound that features a cyclopropane ring attached to an amine group, with a tert-butyldimethylsilyloxy group attached to the ethyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine typically involves the reaction of cyclopropanamine with tert-butyldimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an aprotic solvent like dimethylformamide at room temperature. The tert-butyldimethylsilyloxy group is introduced to protect the hydroxyl group during subsequent reactions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of flow microreactor systems to enhance efficiency and scalability. These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

    Reduction: Reduction reactions can be carried out using lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous solution at room temperature.

    Reduction: Lithium aluminum hydride in tetrahydrofuran at low temperatures.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted cyclopropanamine derivatives.

Scientific Research Applications

1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine has several applications in scientific research:

    Chemistry: Used as a protecting group for hydroxyl functionalities during complex synthetic procedures.

    Biology: Investigated for its potential role in modifying biological molecules for research purposes.

    Medicine: Explored for its potential use in drug development and delivery systems.

    Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine involves the interaction of the tert-butyldimethylsilyloxy group with various molecular targets. The silyloxy group provides steric protection, allowing selective reactions to occur at other functional groups. This selective reactivity is crucial in complex synthetic pathways where multiple functional groups are present.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-tert-Butyldimethylsilyloxyphenyl)-2-acetylaminoethanol
  • 2-(tert-Butyldimethylsilyloxy)ethanamine

Uniqueness

1-(2-(Tert-butyldimethylsilyloxy)ethyl)cyclopropanamine is unique due to its cyclopropane ring, which imparts significant strain and reactivity to the molecule. This structural feature distinguishes it from other silyloxy-protected compounds, making it valuable in specific synthetic applications where high reactivity is desired.

Properties

Molecular Formula

C11H25NOSi

Molecular Weight

215.41 g/mol

IUPAC Name

1-[2-[tert-butyl(dimethyl)silyl]oxyethyl]cyclopropan-1-amine

InChI

InChI=1S/C11H25NOSi/c1-10(2,3)14(4,5)13-9-8-11(12)6-7-11/h6-9,12H2,1-5H3

InChI Key

LDNRADWDTSIBMZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCC1(CC1)N

Origin of Product

United States

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